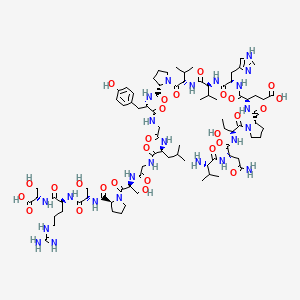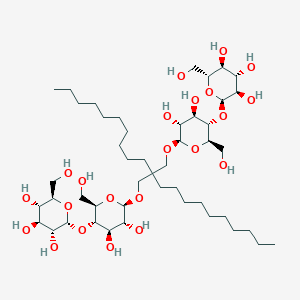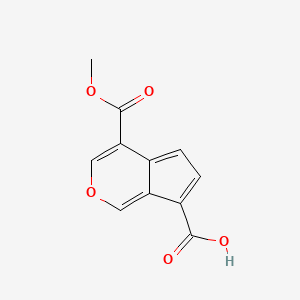
Cerberic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerberic acid is an organic compound with the chemical formula C₁₁H₁₀O₆. It is a crystalline solid that dissolves in water. This compound is known for its potential therapeutic properties, including its role in the treatment of diseases such as cancer, diabetes, and cardiovascular disease .
作用机制
Target of Action
Cerberic acid, a compound found in the seeds of the Bintaro plant (Cerbera odollam and Cerbera manghas), primarily targets the heart . The seeds contain Cerberin, a cardiac glycoside toxin . This toxin blocks the calcium ion channels in heart muscles , disrupting the heartbeat, often fatally .
Mode of Action
This compound interacts with its targets by blocking the calcium ion channels in heart muscles . This blockage disrupts the normal rhythm of the heartbeat
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway in heart muscles . By blocking the calcium ion channels, this compound disrupts the normal functioning of this pathway, leading to a disruption of the heartbeat . The downstream effects of this disruption can be fatal, as the heart is unable to pump blood effectively .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the heart. By blocking the calcium ion channels in heart muscles, this compound disrupts the normal rhythm of the heartbeat . This disruption can lead to a fatal heart attack .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the plant from which this compound is derived, Bintaro, is a tropical mangrove plant often used as a shade tree found in Asia, Australia, Madagascar, and the Islands of the Western Pacific Ocean . The bio-active compound in the kernels of Bintaro varies due to which plant possesses other properties as well . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
生化分析
Biochemical Properties
Cerberic acid interacts with various biomolecules in the body. The most notable interaction is with calcium ion channels in heart muscles . This compound’s parent compound, Cerberin, is known to block these channels, disrupting the heartbeat . This interaction suggests that this compound may also have significant effects on biochemical reactions involving calcium ions.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on heart muscle cells. By blocking calcium ion channels, it disrupts the normal functioning of these cells, leading to potentially fatal disruptions in the heartbeat
Molecular Mechanism
This compound’s molecular mechanism of action is largely derived from its parent compound, Cerberin. Cerberin is known to block calcium ion channels in heart muscles This blocking action disrupts the normal flow of calcium ions, which are crucial for the contraction and relaxation of heart muscle cells
Dosage Effects in Animal Models
Given its structural similarity to Cerberin, which is known to have toxic effects at high doses , it is reasonable to hypothesize that this compound may also exhibit dose-dependent toxicity
准备方法
Cerberic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles, which can be converted to carboxylic acids in the presence of catalysts (H⁺ or OH⁻) . Additionally, this compound can be prepared by the carboxylation of Grignard reagents, where the reaction of a Grignard reagent with carbon dioxide yields a metal carboxylate, followed by protonation to give the carboxylic acid .
化学反应分析
Cerberic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation and Grignard reagents for carboxylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Cerberic acid has several scientific research applications. It has been studied for its anti-inflammatory properties, particularly in the inhibition of nitric oxide production induced by lipopolysaccharide (LPS) in vitro using mouse macrophage RAW264.7 cells . Additionally, this compound has shown potential in the treatment of cancer, diabetes, and cardiovascular diseases . Its anti-inflammatory properties make it a promising candidate for the development of novel natural anti-inflammatory agents .
相似化合物的比较
Cerberic acid is structurally similar to other carboxyl-substituted phenylpropionic acid derivatives, such as plumeriapropionics A–E . These compounds share similar anti-inflammatory properties and have been isolated from the flowers of Plumeria rubra L . this compound is unique in its specific molecular structure and its potential therapeutic applications in various diseases . Other similar compounds include this compound B, which has also been studied for its anti-inflammatory properties .
This compound stands out due to its unique combination of therapeutic properties and its potential for use in the treatment of multiple diseases, making it a valuable compound in scientific research and pharmaceutical development.
属性
IUPAC Name |
4-methoxycarbonylcyclopenta[c]pyran-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)9-5-16-4-8-6(9)2-3-7(8)10(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGWNSIWYWYPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C2C1=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of cerberic acid and how was it elucidated?
A1: this compound is a carboxyl-substituted phenylpropionic acid derivative. Its structure was determined using a combination of spectroscopic techniques including UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q2: What biological activities have been reported for this compound?
A2: this compound, isolated from the flowers of Plumeria rubra L., demonstrated significant anti-inflammatory activity in vitro. Specifically, it inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells with an IC50 value of 14.06 ± 0.14 µM. []
Q3: Can this compound be isolated and purified efficiently?
A3: Yes, researchers successfully separated this compound from the flowers of Plumeria rubra 'Acutifolia' using high-speed counter-current chromatography (HSCCC) with a solvent system of n-butanol-methanol-water (4:0.5:4, v/v/v). This method yielded this compound with a purity of 98.38% as determined by HPLC-DAD. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
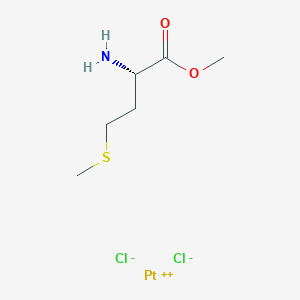
![3-Oxatricyclo[3.2.1.02,4]octane, 6-ethenyl-1-methyl- (9CI)](/img/new.no-structure.jpg)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)
![[1,1-Biphenyl]-2,4-diol,3,5-diethyl-](/img/structure/B591184.png)
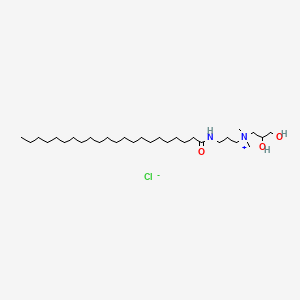

![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)
![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)
